3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 3-chlorobenzamide moiety at position 2. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
3-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCWZPMQZQCSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClN3OS, with a molecular weight of 383.89 g/mol. Its structure includes a benzamide group and a thieno[3,4-c]pyrazole core, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3OS |
| Molecular Weight | 383.89 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Preliminary studies suggest that it may exhibit antiviral and anticancer properties due to its ability to interfere with cellular signaling pathways.
Biological Activity
- Antiviral Activity : Research indicates that compounds with similar thieno[3,4-c]pyrazole structures have shown promising antiviral effects. For example, certain derivatives have been reported to inhibit viral replication in vitro at micromolar concentrations .
- Antitumor Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacteria and fungi. The compound's specific efficacy against pathogens like Staphylococcus aureus and Candida albicans is being explored .
Case Studies
Several studies have been conducted to evaluate the biological effects of related compounds:
- Study on Antiviral Efficacy : A study published in MDPI highlighted the antiviral potential of thienopyrazole derivatives, demonstrating that modifications at specific positions enhance their activity against viral targets .
- Cytotoxicity Assessment : In a recent investigation, derivatives similar to this compound were tested for cytotoxic effects on human cancer cell lines. Results indicated significant growth inhibition at low micromolar concentrations, suggesting a promising therapeutic index for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thienopyrazole-Based Analogs
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4)
- Structural Differences : Replaces the 3-chloro substituent on the benzamide with fluorine and substitutes the 2,4-dimethylphenyl group with a 3-chlorophenyl ring.
- Functional Implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while the 3-chlorophenyl group could alter steric interactions in biological targets .
Benzamide Derivatives in Agrochemicals
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Features a dichlorophenyl group and an ethoxymethoxy side chain. Used as a plant growth regulator, highlighting the role of halogenated benzamides in modulating physiological processes .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Incorporates fluorine and trifluoromethyl groups, enhancing lipophilicity and herbicidal activity. Demonstrates the importance of fluorinated substituents in agrochemical efficacy .
Triazine-Based Compounds with 2,4-Dimethylphenyl Groups
- 4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine : A UV absorber with 2,4-dimethylphenyl groups contributing to photostability. Suggests that the 2,4-dimethylphenyl substituent in the target compound may similarly enhance stability under UV exposure .
Data Table: Key Comparative Features
Preparation Methods
Cyclocondensation of 3-Aminothiophene Derivatives
Procedure :
Thiophene-Hydrazine Cyclization
Procedure :
- 3-Bromothiophene derivatives are treated with substituted hydrazines (e.g., phenylhydrazine) in dimethylformamide (DMF) at 80–100°C.
- Key Step : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups post-cyclization.
- Yield : 50–60% after column chromatography (silica gel, hexane/ethyl acetate).
Amide Coupling at the 3-Position
The benzamide group is introduced via carbodiimide-mediated coupling:
EDCI/HOBt Method
Procedure :
Schotten-Baumann Reaction
Procedure :
- 3-Chlorobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of the amine intermediate in aqueous NaOH (10%) and THF.
- Reaction Time : 2 hours at 0°C.
- Yield : 70–75% after recrystallization (ethanol).
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates regioisomers.
- Recrystallization : Ethanol/water (7:3) yields high-purity (>95%) product.
Analytical Characterization
Key Data for Final Compound :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Cost |
|---|---|---|---|---|
| EDCI/HOBt Coupling | 80–85% | >95% | 24 h | High |
| Schotten-Baumann Reaction | 70–75% | 90–93% | 2 h | Low |
| Buchwald-Hartwig Amination | 60–68% | 85–88% | 12 h | Moderate |
Industrial-Scale Considerations
- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
